molecular formula C11H12O B8714393 1-(4-Ethylphenyl)prop-2-en-1-one

1-(4-Ethylphenyl)prop-2-en-1-one

Cat. No.: B8714393
M. Wt: 160.21 g/mol
InChI Key: XFSGOIVPISTUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylphenyl)prop-2-en-1-one is an organic compound with the molecular formula C11H12O. It is a member of the chalcone family, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system.

Preparation Methods

1-(4-Ethylphenyl)prop-2-en-1-one can be synthesized through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction between 4-ethylbenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .

Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

1-(4-Ethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)prop-2-en-1-one varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

1-(4-Ethylphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:

  • **1

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1-(4-ethylphenyl)prop-2-en-1-one

InChI

InChI=1S/C11H12O/c1-3-9-5-7-10(8-6-9)11(12)4-2/h4-8H,2-3H2,1H3

InChI Key

XFSGOIVPISTUIH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethylbenzene (0.5 mL), acryloyl chloride (120 mg), and aluminium chloride (199 mg) were reacted in dichloromethane (1.5 mL) at from 0° C. to room temperature for 4 hours. The resultant was treated in the same manner as described in Example 1 to obtain the title compound (110 mg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

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